go 6983

Vue d'ensemble

Description

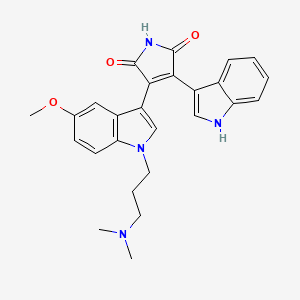

go 6983 is a complex organic compound that belongs to the class of bisindolylmaleimides. This compound is known for its significant role in various biochemical and pharmacological studies due to its unique structural properties and biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of go 6983 typically involves multi-step organic reactions. One common method includes the condensation of 3-(dimethylamino)propylamine with 5-methoxyindole-3-carboxaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with maleimide derivatives under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Analyse Des Réactions Chimiques

Types of Reactions

go 6983 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are possible, especially at the dimethylamino group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted indole derivatives.

Applications De Recherche Scientifique

Go 6983 is a broad-spectrum protein kinase C (PKC) inhibitor with a variety of applications in scientific research. It selectively inhibits PKCα, PKCβ, PKCγ, PKCδ, and PKCμ with IC50 values of 7 nM, 7 nM, 6 nM, 10 nM, and 20 mM, respectively .

Scientific Research Applications

- Cancer Research: this compound has demonstrated the ability to inhibit the expression of PKCs in ARCcPE cells, effectively preventing the EMT process promoted by PMA treatment . It has also been shown to inhibit MCF-7 cell survival by inhibiting the expression of PKCη . Furthermore, this compound has a strong inhibitory effect on tumorigenic models of breast cancer by promoting the mitochondrial apoptosis pathway .

- Cardioprotection: this compound displays cardioprotective properties by reducing polymorphonuclear leukocyte adherence and infiltration following myocardial ischemia/reperfusion injury . It can restore cardiac function and attenuate the deleterious effects associated with acute ischemia/reperfusion . The cardioprotection is associated with decreased leukocyte superoxide release and increased endothelial-derived nitric oxide from vascular tissue .

- Stem Cell Research: this compound optimizes naïve human pluripotent stem cell growth and viability following naïve cell derivation from primed ESCs and iPSCs using naïve human stem cell medium (NHSM) . The inhibition of PKC signaling by this compound is an efficient strategy to establish and maintain pluripotent rat embryonic stem cells and to facilitate reprogramming of rat embryonic fibroblasts to rat-induced pluripotent stem cells .

- Neurological Research: In in vivo studies, this compound has been used to disturb PKC activity in mice brains . While this compound infusion alone did not significantly affect motor and cognitive function, it partially blocked the positive effects of berberine on mice in rotarod and novel object recognition tests .

- Malaria Research: this compound treatment results in an almost 60% decrease in the formation of new rings in P. falciparum cultures .

- Reversing Metastatic Potential in Melanoma Cells: Protein kinase C inhibitor Gö6976 but not Gö6983 reverses the E- to N-cadherin switch and as a consequence induces intercellular interactions, profound morphological changes from elongated mesenchymal-like to cuboidal epithelial-like shape, β-catenin translocation from the nucleus to the plasma membrane inhibiting its oncogenic function, and reverting the metastatic potential of the aggressive melanoma cells .

Data Table

Solubility

Mécanisme D'action

The compound exerts its effects primarily through the inhibition of protein kinases. It binds to the ATP-binding site of kinases, thereby blocking their activity. This inhibition affects various cellular pathways, including those involved in cell growth, apoptosis, and differentiation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Bisindolylmaleimide II

- Bisindolylmaleimide III

- Bisindolylmaleimide VIII

Uniqueness

go 6983 is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other bisindolylmaleimides. Its methoxy group at the 5-position of the indole ring enhances its selectivity and potency as a kinase inhibitor.

Activité Biologique

Go 6983 is a potent and broad-spectrum inhibitor of protein kinase C (PKC), a family of serine/threonine kinases involved in various cellular processes, including proliferation, differentiation, and survival. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and implications for cancer treatment.

- Chemical Name : 3-[1-[3-(Dimethylamino)propyl]-5-methoxy-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione

- CAS Number : 133053-19-7

- Purity : ≥98%

This compound inhibits PKC with varying potency across different isoforms:

This compound exhibits unique mechanisms compared to other PKC inhibitors, such as Ro-317549, particularly in its effects on cell survival and expression of PKC isoforms.

Inhibition of Osteosarcoma Metastasis

A study demonstrated that this compound effectively inhibits osteosarcoma metastasis by modulating epithelial-mesenchymal transition (EMT) markers. Treatment with this compound led to:

- Preservation of E-cadherin expression.

- Inhibition of N-cadherin and fibronectin expression induced by TGF-β.

- Reduced tumor burden and metastasis in a xenograft model using DAN cells .

Breast Cancer-Induced Osteolysis

Research indicates that this compound has a significant inhibitory effect on breast cancer-induced osteolysis through the mitochondrial apoptosis pathway. In a mouse model:

- This compound treatment reduced osteoclast activation.

- It inhibited tumor growth and metastatic progression in bone tissue .

Table of Biological Activities

| Cell Type | Effect of this compound | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | Decreased cell survival | Inhibition of PKCη expression |

| DAN (osteosarcoma) | Suppressed EMT markers | Inhibition of TGF-β-induced PKC activation |

| Chromaffin cells | Reduced calcium current density | Modulation of PKC-dependent pathways |

| Human pluripotent stem cells | Optimized growth and viability | Enhanced culture conditions with NHSM |

Case Studies

- Xenograft Model Study :

- Breast Cancer Model Study :

Propriétés

IUPAC Name |

3-[1-[3-(dimethylamino)propyl]-5-methoxyindol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O3/c1-29(2)11-6-12-30-15-20(18-13-16(33-3)9-10-22(18)30)24-23(25(31)28-26(24)32)19-14-27-21-8-5-4-7-17(19)21/h4-5,7-10,13-15,27H,6,11-12H2,1-3H3,(H,28,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJJDLHGZUOMQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C=C(C2=C1C=CC(=C2)OC)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274402 | |

| Record name | go 6983 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133053-19-7 | |

| Record name | 2-(1-(3-Dimethylaminopropyl)-5-methoxyindol-3-yl)-3-(1H-indol-3-yl)maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133053197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | go 6983 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | -[1-[3-(Dimethylamino)propyl]-5-methoxy-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.